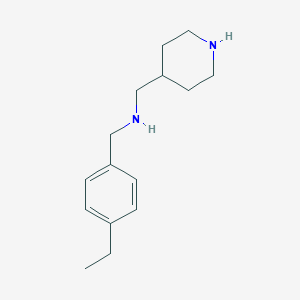
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE is a synthetic organic compound characterized by the presence of an adamantyl group, a phenyl group, and a propynoyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propynoyl Group: The propynoyl group is introduced via a Sonogashira coupling reaction, where a terminal alkyne (3-phenyl-2-propynoyl) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, where the intermediate product is reacted with an amine (such as aniline) in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium, aniline in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantyl group provides steric hindrance, while the propynoyl and benzamide groups facilitate binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]aniline
- N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]phenol
- N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]benzoic acid
Uniqueness
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the propynoyl and benzamide groups provide opportunities for diverse chemical modifications and interactions with biological targets.
特性
分子式 |
C26H26N2O2 |
|---|---|
分子量 |
398.5g/mol |
IUPAC名 |
N-(1-adamantyl)-4-(3-phenylprop-2-ynoylamino)benzamide |
InChI |
InChI=1S/C26H26N2O2/c29-24(11-6-18-4-2-1-3-5-18)27-23-9-7-22(8-10-23)25(30)28-26-15-19-12-20(16-26)14-21(13-19)17-26/h1-5,7-10,19-21H,12-17H2,(H,27,29)(H,28,30) |
InChIキー |
XOTAONXGHFCHDG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)NC(=O)C#CC5=CC=CC=C5 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)NC(=O)C#CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499845.png)
![1-{2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499846.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499848.png)
![N-[4-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499849.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499851.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499852.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499856.png)

![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499861.png)
![1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499862.png)

![1-[5-(4-bromophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B499864.png)
